2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-(N-(2-amino-2-oxoethyl)-4-formylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-10(15)5-13(6-11(16)17)9-3-1-8(7-14)2-4-9/h1-4,7H,5-6H2,(H2,12,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLNTCTWYIHFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Amidation Approach
A common synthetic route involves the nucleophilic substitution of a suitable aminoacetic acid derivative with a 4-formylphenyl amine or its equivalent, followed by carbamoylmethylation.
Step 1: Formation of 4-formylphenylamine intermediate
The 4-formylphenylamine can be prepared or procured, ensuring the formyl group remains intact during subsequent reactions.Step 2: Coupling with aminoacetic acid
The amino group of 4-formylphenylamine is reacted with a carboxymethylating agent or directly with aminoacetic acid derivatives under mild conditions to form the N-substituted aminoacetic acid.Step 3: Carbamoylmethylation
The carbamoylmethyl group is introduced typically via reaction with carbamoyl-containing reagents such as carbamoyl chlorides or carbamoyl isocyanates in the presence of a base to facilitate substitution on the nitrogen atom.-
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.
- Temperature: Reactions are generally conducted at low to ambient temperatures (0–25 °C) to avoid decomposition of sensitive groups.
- Catalysts/Bases: Triethylamine or N-ethyl-N,N-diisopropylamine are used to neutralize acids formed and promote coupling.
Purification:
Post-reaction mixtures are purified by extraction, filtration, and chromatographic techniques such as flash chromatography or preparative HPLC to isolate the pure compound.
Carbamoylmethylation via Carbamate Formation
An alternative method involves the formation of carbamate intermediates:
- Step 1: Protection of aminoacetic acid amino group with a carbamate protecting group (e.g., Boc - tert-butoxycarbonyl).
- Step 2: Introduction of the 4-formylphenyl group via nucleophilic aromatic substitution or amide bond formation.
- Step 3: Deprotection of the carbamate to reveal the free amine, followed by carbamoylmethylation using carbamoylating agents.
This method allows for better control of regioselectivity and functional group compatibility.
Representative Experimental Data
Notes on Reaction Optimization and Stability
- The aldehyde (formyl) group is sensitive to reduction and condensation; thus, reaction conditions must avoid strong reducing agents or acidic/basic extremes that could modify this group.
- Use of mild bases and low temperatures is critical to maintain the integrity of the formyl group.
- Carbamoylmethylation reagents should be added slowly to control reaction rate and avoid side reactions.
- Purification by chromatography is often necessary due to the formation of regioisomeric or side products.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution and amidation | 4-formylphenylamine, aminoacetic acid derivatives, carbamoyl chloride | DCM, DMF, THF | 0–25 °C | Straightforward, good yields, preserves aldehyde | Requires careful control to avoid aldehyde reduction |
| Carbamate protection/deprotection strategy | Boc-protected amino acid, carbamoylating agents | DMF, DCM | Room temperature | Enhanced selectivity, functional group compatibility | Multi-step, requires deprotection step |
| PS-CDI mediated coupling | Carboxylic acids, PS-CDI, DIEA | DCM | Room temperature | Efficient coupling, minimal purification | Requires polymer-supported reagents |
Chemical Reactions Analysis
Types of Reactions: 2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: The compound can be utilized in the production of various chemical products, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred molecular formula based on structural analogy to carboxymethyl variant (C₁₁H₁₁NO₅ in ), adjusted for carbamoylmethyl substitution. †No direct evidence for the target compound; properties inferred from analogs.
Key Structural and Functional Insights
Aldehyde vs. Halogen Substituents :
- The 4-formylphenyl group in the target compound enhances electrophilicity compared to halogenated analogs (e.g., bromophenyl in ), making it reactive in condensation or nucleophilic addition reactions. In contrast, bromine substitution increases lipophilicity (log k ~2.5–3.5 for halogenated aromatics) .
Carbamoyl vs. Carboxy Groups: The carbamoylmethyl group (NH₂CONH–CH₂–) introduces hydrogen-bonding capacity without the acidity of a carboxylic acid (as in 2-[4-(carboxymethyl)phenoxy]acetic acid, ). This may improve membrane permeability compared to fully ionized carboxylic acids.
Biological Activity
2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid, also known by its CAS number 2059955-37-0, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a carbamoylmethyl group and a formylphenyl moiety attached to an aminoacetic acid backbone. Its structural representation is pivotal for understanding its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
- Antioxidant Activity : The presence of the formyl group suggests potential antioxidant properties, which may protect cells from oxidative stress.
Biological Activity Overview
Research indicates several promising biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial Properties | Exhibits activity against various bacterial strains, suggesting potential use in infection treatment. |
| Anti-inflammatory Effects | May reduce inflammation through modulation of cytokine production. |
| Neuroprotective Effects | Preliminary studies indicate potential neuroprotective benefits in models of neurodegeneration. |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
- Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating effective antibacterial properties .
- Anti-inflammatory Mechanisms : In vitro experiments demonstrated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting a potential therapeutic role in inflammatory diseases .
- Neuroprotection in Animal Models : A recent animal study assessed the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 2-Amino-3-carboxypropanoic acid | Neurotransmitter receptor modulation | Antidepressant properties |
| Flavone acetic acid analogue | Cytokine induction | Immunomodulatory effects |
| Phenyl amino acetic acid derivatives | Enzyme inhibition | Antimicrobial and anti-inflammatory effects |
Q & A
Basic: What are the common synthetic routes for 2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid?
Answer:
The synthesis typically involves multicomponent reactions or condensation strategies . For example:
- Stepwise condensation : Reacting 4-formylaniline with carbamoylmethylamine derivatives in the presence of coupling agents (e.g., EDC/HOBt) under inert conditions, followed by acetic acid functionalization .
- Catalytic methods : Palladium-mediated cross-coupling or base-catalyzed alkylation (e.g., using K₂CO₃) to introduce the carbamoylmethyl group .
Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized by NMR to confirm regioselectivity .
Advanced: How can researchers resolve contradictions in spectroscopic data for structural elucidation of this compound?
Answer:
Contradictions in NMR or IR spectra (e.g., ambiguous carbonyl or formyl peaks) require:
- X-ray crystallography : Definitive structural confirmation using single-crystal analysis, as demonstrated for analogous compounds with formylphenyl motifs .
- Cross-validation : Pair high-resolution mass spectrometry (HRMS) with 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Dynamic NMR studies : For rotamers or conformational flexibility, variable-temperature NMR can clarify dynamic equilibria .
Basic: What characterization techniques are essential for verifying the purity and structure of this compound?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Spectroscopy :
- Elemental analysis : Validate empirical formula (e.g., C, H, N content) .
Advanced: How to design experiments to study the bioactivity of this compound in enzyme inhibition assays?
Answer:
- Target selection : Prioritize enzymes with known interactions with carbamoyl/acetate motifs (e.g., histone deacetylases, amino acid kinases) .
- Assay design :
- Control experiments : Compare with structurally related inhibitors (e.g., 2-(4-hydroxyphenyl)acetic acid derivatives) to isolate functional group contributions .
Advanced: What are the challenges in optimizing reaction conditions for large-scale synthesis of this compound?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification; switch to THF/water biphasic systems for scalability .
- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .
- Catalyst loading : Reduce Pd catalyst amounts (≤1 mol%) to minimize metal contamination in final products .
Basic: What key functional groups in this compound influence its reactivity?
Answer:
- Formyl group (4-formylphenyl) : Electrophilic site for Schiff base formation or nucleophilic addition .
- Carbamoylmethyl : Hydrogen-bond donor/acceptor, critical for enzyme-substrate interactions .
- Acetic acid moiety : Enhances solubility in aqueous buffers and metal coordination (e.g., Zn²⁺ in metalloenzymes) .
Advanced: What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?
Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 4O8) to predict binding poses .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data .
Advanced: How to address low yields in the final step of synthesizing this compound?
Answer:
- Reaction monitoring : Use LC-MS to identify premature termination (e.g., hydrolysis of the formyl group) .
- Protecting groups : Temporarily protect the formyl moiety with acetals during carbamoylation steps .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min vs. 24 hr conventional heating) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
